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Introduction to Solid-Phase Oligonucleotide
Synthesis
Solid-phase synthesis, a technique pioneered by Bruce Merrifield, has become the cornerstone

of modern oligonucleotide production.[1][2] This methodology involves the sequential addition

of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid

support.[1][3] The key advantage of this approach is the ability to drive reactions to completion

using an excess of reagents, which can then be easily washed away, eliminating the need for

purification after each coupling step.[1][2] The phosphoramidite method is the most widely used

chemical approach for oligonucleotide synthesis, proceeding in a 3' to 5' direction.[1][2] The

choice of solid support is a critical parameter that significantly influences the efficiency, purity,

and yield of the final oligonucleotide product.[4]

This document provides a comprehensive overview of the common solid supports used in

phosphoramid-ite-based oligonucleotide synthesis, detailed experimental protocols, and a

comparative analysis to aid in the selection of the most appropriate support for a given

application.
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The most prevalent solid supports for oligonucleotide synthesis are Controlled Pore Glass

(CPG) and polystyrene (PS).[1][2] More recent developments include hybrid and monolithic

supports, which offer unique advantages.

Controlled Pore Glass (CPG)
CPG is a rigid, non-swelling silica-based material with a uniform porous structure, making it a

gold standard for oligonucleotide synthesis.[4][5] Its mechanical stability and compatibility with

a wide range of solvents and reagents contribute to its widespread use.[5]

Properties:

Pore Size: CPG is available in various pore sizes, typically ranging from 500 Å to 2000 Å.

The selection of pore size is critical and depends on the desired length of the

oligonucleotide. For shorter oligonucleotides (up to 40-60 bases), 500 Å CPG is commonly

used.[1] For longer sequences, larger pore sizes (1000 Å or 2000 Å) are necessary to

prevent steric hindrance as the oligonucleotide chain grows within the pores.[1]

Loading Capacity: The loading capacity of CPG, which refers to the amount of the first

nucleoside attached per gram of support, is inversely related to the pore size.[5] Higher

loading is achieved with smaller pores. Typical loading capacities for conventional CPG

range from 20 to 100 µmol/g.[2]

Chemical Stability: CPG is chemically inert to the reagents used in the standard

phosphoramidite synthesis cycle. However, some reagents used for cleavage and

deprotection can cause a small amount of silica to leach from the support.[5]

Advantages:

Rigid and non-swelling, providing excellent flow characteristics in synthesis columns.

Uniform pore size allows for efficient diffusion of reagents.[5]

Well-established and widely used, with extensive literature and protocols available.

Disadvantages:

Lower loading capacity compared to polystyrene for smaller oligonucleotides.[4]
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Can be friable, especially with larger pore sizes.

Potential for silica leaching during cleavage and deprotection.[5]

Polystyrene (PS)
Polystyrene supports are highly cross-linked, spherical beads that offer a hydrophobic

environment for synthesis.[1]

Properties:

Loading Capacity: Polystyrene supports can achieve significantly higher loading capacities

than CPG, with some resins reaching up to 350 µmol/g.[1] This makes them particularly

suitable for the large-scale synthesis of shorter oligonucleotides.[1]

Swelling: Unlike CPG, polystyrene swells in organic solvents used during synthesis. This

property must be considered when packing synthesis columns to avoid excessive

backpressure.[5]

Chemical Stability: Polystyrene is stable to the chemical conditions of oligonucleotide

synthesis and is not susceptible to leaching.

Advantages:

High loading capacity, ideal for large-scale synthesis of short oligonucleotides.[1]

Good chemical stability.

Hydrophobic nature can be advantageous for certain applications.

Disadvantages:

Swells in organic solvents, which can complicate column packing and lead to increased

backpressure.[5]

May not be optimal for the synthesis of very long oligonucleotides due to potential diffusion

limitations within the swollen beads.
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Hybrid and Monolithic Supports
HybridCPG™: This newer class of support consists of CPG particles with a thin, crosslinked

polystyrene-based polymer coating.[5] This design combines the rigidity and favorable pore

structure of CPG with the higher loading capacity and chemical resistance of polystyrene.[4][5]

HybridCPG exhibits no bulk swelling and allows for higher ligand loadings for a given pore size

compared to conventional CPG.[5]

Monolithic Supports: Monolithic supports are single, continuous porous structures, often made

of polymethacrylate or polystyrene.[6][7] They offer a network of large, interconnected channels

that allow for rapid, convection-based mass transfer of reagents, making them suitable for high-

throughput synthesis and purification of oligonucleotides.[6][8]

Comparative Data of Solid Supports
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Feature
Controlled
Pore Glass
(CPG)

Polystyrene
(PS)

HybridCPG™
Monolithic
Supports

Material
Silica-based

glass

Cross-linked

polystyrene

CPG with

polystyrene

coating

Porous polymer

(e.g.,

polymethacrylate

)

Swelling Non-swelling
Swells in organic

solvents
No bulk swelling Non-swelling

Typical Pore Size
500 Å, 1000 Å,

2000 Å

N/A (defined by

cross-linking)
1000 Å, 1500 Å

Large,

interconnected

channels

Typical Loading 20 - 100 µmol/g Up to 350 µmol/g 75 - 141 µmol/g

Variable,

application-

dependent

Oligo Length

Suitable for short

and long oligos

(with appropriate

pore size)

Best for short to

medium length

oligos

Suitable for short

and long oligos

Suitable for high-

throughput

synthesis

Advantages

Rigid, uniform

pores, well-

established

High loading

capacity

High loading, no

swelling, good

stability

Rapid mass

transfer, high-

throughput

Disadvantages

Lower loading,

potential silica

leaching

Swelling,

potential

backpressure

Newer

technology

Primarily used

for purification

Experimental Protocols
Protocol 1: Functionalization and Loading of CPG
Support
This protocol describes the preparation of a nucleoside-loaded CPG support starting from

native CPG.[3]
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Materials:

Native Controlled Pore Glass (CPG)

3-Aminopropyltriethoxysilane

Succinic anhydride

5'-DMT-protected nucleoside

N,N'-Diisopropylcarbodiimide (DIC)

4-Dimethylaminopyridine (DMAP)

Pyridine, anhydrous

Toluene, anhydrous

Dichloromethane (DCM), anhydrous

Methanol

Hexanes

Capping Solution A (Acetic anhydride/THF/Pyridine)

Capping Solution B (16% N-Methylimidazole in THF)

Procedure:

Aminopropylation:

Dry the native CPG under vacuum at 120°C for 4 hours.

In a round-bottom flask, suspend the dried CPG in a 5% (v/v) solution of 3-

aminopropyltriethoxysilane in anhydrous toluene.

Reflux the mixture for 4 hours under an inert atmosphere (e.g., Argon).
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Allow the mixture to cool to room temperature, then filter the CPG.

Wash the aminopropyl-CPG sequentially with toluene, methanol, and diethyl ether.

Dry the support under vacuum.

Succinylation:

Suspend the aminopropyl-CPG in anhydrous pyridine.

Add succinic anhydride (1.2 equivalents relative to the estimated amino group loading)

and DMAP (0.1 equivalents).

Shake the mixture at room temperature for 12 hours.

Filter the succinylated CPG and wash sequentially with pyridine, DCM, and methanol.

Dry the support under vacuum.

Nucleoside Loading:

Suspend the succinylated CPG in anhydrous pyridine.

Add the 5'-DMT-protected nucleoside (1.5 equivalents relative to the carboxyl group

loading) and DMAP (0.2 equivalents).

Add DIC (1.5 equivalents) dropwise while stirring.

Shake the mixture at room temperature for 24 hours.

Filter the nucleoside-loaded CPG and wash with pyridine and DCM.

Capping:

To block any unreacted hydroxyl or amino groups, treat the nucleoside-loaded CPG with a

1:1 mixture of Capping Solution A and Capping Solution B for 1 hour at room temperature.

Filter the capped support and wash sequentially with DCM, methanol, and hexanes.
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Dry the final support under vacuum and store at 4°C.

Loading Determination (Trityl Analysis):

Weigh a small amount (1-2 mg) of the dried, loaded support into a vial.

Add a known volume (e.g., 1 mL) of a detritylation solution (e.g., 3% trichloroacetic acid in

DCM).

Vortex briefly until the orange color of the dimethoxytrityl cation is fully developed.

Measure the absorbance of the solution at 498 nm.

Calculate the loading using the Beer-Lambert law (ε₄₉₈ for DMT = 76,000 L mol⁻¹ cm⁻¹).

Protocol 2: Automated Oligonucleotide Synthesis
(Phosphoramidite Cycle)
This protocol outlines the steps of a single cycle in automated solid-phase oligonucleotide

synthesis.[1][2] These steps are repeated for each nucleotide addition.

Reagents:

Deblocking Solution (3% Trichloroacetic acid or Dichloroacetic acid in DCM)

Activator Solution (e.g., 0.45 M 5-Ethylthiotetrazole in anhydrous acetonitrile)

Phosphoramidite Monomers (0.1 M in anhydrous acetonitrile)

Capping Solution A (Acetic anhydride/THF/Pyridine)

Capping Solution B (16% N-Methylimidazole in THF)

Oxidizer Solution (0.02 M Iodine in THF/Water/Pyridine)

Acetonitrile, anhydrous (for washing)

Procedure (performed in an automated DNA/RNA synthesizer):
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Deblocking (Detritylation):

The solid support is treated with the Deblocking Solution to remove the 5'-DMT protecting

group from the terminal nucleoside, exposing the 5'-hydroxyl group.

The support is then washed thoroughly with anhydrous acetonitrile to remove the acid and

the released DMT cation. The orange color of the DMT cation can be monitored to assess

coupling efficiency.[9]

Coupling:

The appropriate phosphoramidite monomer and the Activator Solution are delivered

simultaneously to the synthesis column.

The activator protonates the diisopropylamino group of the phosphoramidite, forming a

highly reactive intermediate that couples with the free 5'-hydroxyl group on the solid

support.[2] This reaction forms a phosphite triester linkage.

Capping:

A mixture of Capping Solution A and Capping Solution B is delivered to the column.

This step acetylates any unreacted 5'-hydroxyl groups, preventing them from participating

in subsequent coupling steps and thus minimizing the formation of (n-1) deletion

sequences.[1][2]

Oxidation:

The Oxidizer Solution is delivered to the column.

The unstable phosphite triester linkage is oxidized to a more stable phosphotriester

linkage.[1]

Washing:

After each chemical step, the solid support is washed extensively with anhydrous

acetonitrile to remove excess reagents and byproducts before proceeding to the next step.
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Protocol 3: Cleavage and Deprotection
This protocol describes the final steps to release the synthesized oligonucleotide from the solid

support and remove protecting groups.

Materials:

Concentrated Ammonium Hydroxide (28-30%)

Methylamine solution (for AMA deprotection)

Ethanol

Standard Cleavage and Deprotection (for DNA):[10]

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

Seal the vial tightly and incubate at 55°C for 5-8 hours. (Alternatively, for some linkers,

cleavage can be performed at room temperature for 1-2 hours).[10]

Cool the vial to room temperature and carefully open it in a fume hood.

Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

Wash the solid support with a small amount of water or 50% ethanol and combine the wash

with the supernatant.

Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

Resuspend the oligonucleotide pellet in nuclease-free water.

UltraFast Deprotection (AMA):[11]

This method uses a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine

(AMA).

Cleavage from the support is typically achieved in 5 minutes at room temperature.
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Deprotection of the bases is completed by heating at 65°C for 5-10 minutes.

Note: This method requires the use of acetyl (Ac) protected dC to avoid base modification.

[11]

Protocol 4: Quality Control by HPLC and Mass
Spectrometry
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):[12][13][14]

Objective: To assess the purity of the synthesized oligonucleotide and separate the full-

length product from shorter failure sequences.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.5.

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

Column: C8 or C18 reversed-phase column.

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to

elute the oligonucleotides based on their hydrophobicity (which is related to their length).

Detection: UV absorbance at 260 nm.

Analysis: The full-length product will typically be the major, last-eluting peak. The area of this

peak relative to the total area of all peaks provides a quantitative measure of purity.

Mass Spectrometry (MS):

Objective: To confirm the molecular weight of the synthesized oligonucleotide and identify

any modifications or impurities.

Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) are commonly used.

Procedure: The purified oligonucleotide is introduced into the mass spectrometer.
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Analysis: The resulting mass spectrum will show a peak corresponding to the molecular

weight of the full-length product. The presence of peaks with lower masses may indicate

truncated sequences (n-1, n-2, etc.), while peaks with higher masses could indicate

modifications or adducts.

Visualizations
General Workflow of Phosphoramidite Oligonucleotide
Synthesis
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Synthesis Cycle (Repeated n-1 times)

1. Deblocking
(DMT Removal)

2. Coupling
(Add Phosphoramidite)

Exposes 5'-OH

3. Capping
(Block Failures)

Forms P(III) Linkage

4. Oxidation
(Stabilize Linkage)

Prevents n-1

Forms P(V) Linkage

5. Cleavage & Deprotection

Start:
Loaded Solid Support

6. Purification
(e.g., HPLC)

7. Quality Control
(MS, HPLC)

Final Oligonucleotide

Click to download full resolution via product page

Caption: Workflow of phosphoramidite oligonucleotide synthesis.
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Functionalization of Controlled Pore Glass (CPG)

Native CPG
(-OH groups)

Aminopropyl CPG
(-NH2 groups)

Aminopropylation Succinylated CPG
(-COOH groups)

Succinylation Nucleoside-Loaded CPGNucleoside Coupling

Click to download full resolution via product page

Caption: CPG functionalization for oligonucleotide synthesis.

Decision Tree for Solid Support Selection

Start: Application?

Oligonucleotide Length? High-Throughput Needed?

High-Throughput Screening

Synthesis Scale?

< 60 bases

CPG (1000-2000 Å)

> 60 bases

CPG (500 Å)

Small/Medium Scale

Polystyrene

Large Scale

HybridCPG

High Loading Needed

Monolithic Support

Click to download full resolution via product page

Caption: Selecting the appropriate solid support.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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